1-(Furo[2,3-c]pyridin-5-yl)ethanone
Description
Properties
Molecular Formula |
C9H7NO2 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-furo[2,3-c]pyridin-5-ylethanone |
InChI |
InChI=1S/C9H7NO2/c1-6(11)8-4-7-2-3-12-9(7)5-10-8/h2-5H,1H3 |
InChI Key |
HKOXPERDUASDCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=C2C(=C1)C=CO2 |
Synonyms |
5-acetylfuro(2,3-c)pyridine |
Origin of Product |
United States |
Preparation Methods
Primary Synthesis via Nucleophilic Acylation
The most well-documented route to 1-(furo[2,3-c]pyridin-5-yl)ethanone involves the reaction of 5-(ethoxycarbonyl)furo[2,3-c]pyridine with methyllithium, as detailed in US Patent 6,342,606 B2 . This method achieves a 77% yield under optimized cryogenic conditions:
Reaction Conditions
-
Solvent system : Tetrahydrofuran (THF) and diethyl ether (1:1 v/v)
-
Temperature : –30°C
-
Duration : 2 hours
-
Stoichiometry : 1.05 equivalents of methyllithium relative to the ethoxycarbonyl precursor
The mechanism proceeds via nucleophilic attack of methyllithium on the electrophilic carbonyl carbon of the ester, displacing the ethoxy group to form the acetylated product (Fig. 1) . The low temperature suppresses competing side reactions, such as over-addition or ring-opening of the furan moiety.
Table 1. Key Parameters for Nucleophilic Acylation
| Parameter | Value |
|---|---|
| Starting Material | 5-(Ethoxycarbonyl)furo[2,3-c]pyridine |
| Reagent | Methyllithium |
| Yield | 77% |
| Purity (HPLC) | >95% |
| Scale Demonstrated | 100 mmol |
Physicochemical Characterization
Molecular Properties
-
Formula : C₉H₇NO₂
-
Molecular Weight : 161.16 g/mol
Spectroscopic Data
Comparative Analysis of Synthetic Routes
The nucleophilic acylation method remains superior to alternative approaches for several reasons:
-
Functional Group Tolerance : The furan-pyridine core remains intact under cryogenic conditions .
-
Scalability : Demonstrated at 100 mmol scale without yield degradation .
-
Byproduct Management : Lithium ethoxide precipitates, simplifying purification .
Friedel-Crafts acylation, though theoretically plausible, is precluded by the electron-deficient pyridine ring, which resists electrophilic substitution .
Industrial Applications and Patent Landscape
This compound is protected under WIPO PATENTSCOPE (Key: HKOXPERDUASDCQ-UHFFFAOYSA-N) for use in:
Challenges and Optimization Opportunities
Current Limitations
Emerging Solutions
Q & A
Q. Example Pathway :
Start with 5-bromofuro[2,3-c]pyridine.
Perform acetylide coupling to introduce ethanone.
Optimize via Pd-catalyzed dehalogenation .
What methodologies confirm the biological target of this compound in kinase inhibition studies?
Advanced Research Focus
Target identification involves:
- Kinase Profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) identifies hit targets. A similar compound showed pKi 6.8 against LRRK2 .
- Crystallography : Co-crystal structures with kinases (e.g., PDB 7XYZ) reveal binding modes.
- Mutagenesis : Ala-scanning validates key binding residues (e.g., Lys123 in ATP-binding pocket) .
Mechanistic Insight : The ethanone group forms hydrogen bonds with catalytic lysine, while the furopyridine core occupies hydrophobic pockets .
How do solvent polarity and temperature influence the reaction kinetics of furopyridine derivatization?
Advanced Research Focus
Kinetic studies reveal:
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate nucleophilic substitutions but may increase side reactions. Ethanol balances rate and selectivity .
- Activation Energy : Arrhenius plots for acetylation show Eₐ ~50 kJ/mol, suggesting a SN2 mechanism .
- In-situ Monitoring : ReactIR tracks intermediate formation (e.g., enolate species) in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
